4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
4-Ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with an ethyl group at the para position and a sulfonamide moiety linked to a 2-methyl-1,3-thiazol-4-ylmethyl group. Sulfonamides are well-known for their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators.
For instance, the 2-methyl-1,3-thiazol-4-yl group is a recurring pharmacophore in compounds targeting neurological pathways, such as metabotropic glutamate receptors (mGluR5) .
Properties
IUPAC Name |
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-3-11-4-6-13(7-5-11)19(16,17)14-8-12-9-18-10(2)15-12/h4-7,9,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHEZLZKKWTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethylating agents such as ethyl iodide or ethyl bromide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonamides under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new drugs and biologically active agents.
Mechanism of Action
The mechanism by which 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Sulfonamide vs. Sulfamoyl : The sulfonamide group in the target compound may enhance hydrogen-bonding capacity compared to sulfamoyl derivatives (e.g., ), influencing solubility and receptor interactions.
- Tolvaptan’s Bis-Thiazole Motif : The use of two thiazole rings in Tolvaptan highlights the importance of thiazole in multi-target engagement .
Physicochemical Properties
The melting point of (2-methyl-1,3-thiazol-4-yl)methanol derivatives (e.g., 5-(2-methylthiazol-4-yl)-3-isoxazolecarboxylic acid) is reported as 166–167°C , suggesting that the target compound may have a comparable thermal stability. Computational models predict moderate solubility in polar solvents due to the sulfonamide group.
Biological Activity
4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole moiety, which may contribute to its interaction with biological targets. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C13H16N2O2S
- Molecular Weight : 270.35 g/mol
- Structure : The compound features a sulfonamide group linked to a thiazole ring, which is known for its biological significance in various pharmacological contexts.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For example:
- Mechanism : Sulfonamides inhibit bacterial growth by blocking folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 16 µg/mL |
Cardiovascular Effects
Research indicates that some sulfonamide derivatives can influence cardiovascular function. A study involving isolated rat heart models showed that certain benzene sulfonamides affected perfusion pressure and coronary resistance:
- Findings : The compound 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was found to decrease perfusion pressure significantly when tested in vitro, suggesting potential applications in managing cardiac conditions.
| Experimental Group | Treatment | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | Baseline |
| Group II | Benzene sulfonamide | 0.001 | Decrease observed |
| Group III | Compound A | 0.001 | Significant decrease |
Study on Perfusion Pressure
In an experimental setup to evaluate the effects of various sulfonamides on coronary resistance:
- Objective : To assess changes in perfusion pressure over time.
- Methodology : Isolated rat hearts were perfused with solutions containing different sulfonamides.
- Results : Compounds demonstrated varying degrees of effectiveness in reducing perfusion pressure, indicating their potential as therapeutic agents in cardiovascular diseases.
The biological activity of this compound may involve:
- Calcium Channel Interaction : Theoretical docking studies suggest that this compound could interact with calcium channels, affecting myocardial contractility and vascular tone.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound's solubility and permeability through biological membranes need to be evaluated.
- Distribution : Studies using models like ADMETlab can predict how the drug distributes in tissues.
- Metabolism and Excretion : Investigating metabolic pathways can help identify potential metabolites and their biological implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
